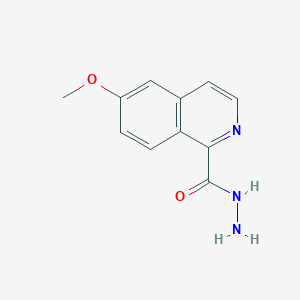

6-Methoxyisoquinoline-1-carbohydrazide

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Organic Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net This structural motif is not merely a synthetic curiosity but is the core of numerous naturally occurring alkaloids, such as papaverine (B1678415) and berberine, and a multitude of synthetic pharmaceutical agents. pharmaguideline.com Its importance is underscored by its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery. nih.govharvard.edu

The chemical properties of the isoquinoline ring, including its basicity due to the nitrogen atom's lone pair of electrons and its susceptibility to both electrophilic and nucleophilic substitution, make it a versatile template for synthetic modification. tandfonline.com Chemists have developed a wide array of synthetic methodologies, from classical name reactions like the Bischler-Napieralski and Pictet-Spengler syntheses to modern metal-catalyzed cross-coupling and C-H activation protocols, to construct and functionalize the isoquinoline core. researchgate.netnih.gov This synthetic tractability allows for the creation of diverse libraries of isoquinoline derivatives, which are then explored for a wide range of therapeutic applications, including anticancer, antimicrobial, antihypertensive, and anesthetic uses. pharmaguideline.comharvard.edu

Significance of Carbohydrazide (B1668358) Functionality in Heterocyclic Synthesis

The carbohydrazide functional group, -C(=O)NHNH₂, is a highly reactive and versatile building block in synthetic organic chemistry. As a derivative of hydrazine (B178648), it serves as a potent nucleophile and a precursor for the construction of a wide variety of other heterocyclic systems. mdpi.com Hydrazides are well-established starting materials for synthesizing five-membered heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through cyclization reactions with reagents like carbon disulfide, isothiocyanates, or other one-carbon synthons. researchgate.net

The true significance of the carbohydrazide moiety lies in its ability to act as a molecular bridge or linker, connecting a primary heterocyclic core (like isoquinoline) to new functionalities or entire ring systems. For instance, condensation of a carbohydrazide with various aldehydes or ketones readily forms stable hydrazone derivatives. tandfonline.com This straightforward reaction allows for the systematic modification of a lead compound, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The incorporation of the carbohydrazide group into a molecule is a common strategy to generate novel compounds with potential biological activities, including antimicrobial and anticancer properties. tandfonline.comnih.gov

Current Research Landscape and Emerging Trends Pertaining to 6-Methoxyisoquinoline-1-carbohydrazide

Direct research focusing specifically on this compound is not extensively documented in publicly available scientific literature, suggesting it is either a novel compound or a specialized intermediate rather than a widely studied endpoint. Its synthesis would typically be achieved via the hydrazinolysis of a corresponding ester, such as ethyl 6-methoxyisoquinoline-1-carboxylate, a standard and efficient method for preparing carbohydrazides. mdpi.comresearchgate.net

The emerging trend in this area of research is not centered on the parent carbohydrazide itself, but on its use as a scaffold for creating more complex derivatives for biological screening. Research on analogous structures, particularly quinoline (B57606) carbohydrazides, highlights this trend. Scientists synthesize the core carbohydrazide and then use it as a platform to build libraries of new molecules, often Schiff bases formed by reacting the hydrazide with various aromatic aldehydes. tandfonline.com These derivatives are then evaluated for biological activities.

For example, studies on quinoline-4-carbohydrazide (B1304848) derivatives have shown that these compounds can act as inhibitors of microbial DNA gyrase, exhibiting significant antibacterial and antifungal properties. nih.gov The data below illustrates typical findings from such studies, where various substitutions on the derivative lead to a range of antimicrobial efficacy.

| Compound ID | Structure Type | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. C. albicans | Reference |

|---|---|---|---|---|

| Compound 11 | Quinoline Hydrazone Derivative | 28 | 29 | nih.gov |

| Compound 13 | Quinoline Hydrazone Derivative | 30 | 31 | nih.gov |

| Compound 6b | Quinoline Hydrazone Derivative | 26 | 15 | nih.gov |

| Compound ID | Structure Type | MIC (µg/mL) vs. S. aureus | Reference |

|---|---|---|---|

| Compound 6a | Quinoline Schiff Base | 340 | tandfonline.com |

The research landscape therefore strongly indicates that the value of this compound lies in its potential as a versatile synthetic intermediate. Future work involving this compound would likely follow this established pattern: synthesis of the carbohydrazide, followed by the creation and biological evaluation of a diverse set of its derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

6-methoxyisoquinoline-1-carbohydrazide |

InChI |

InChI=1S/C11H11N3O2/c1-16-8-2-3-9-7(6-8)4-5-13-10(9)11(15)14-12/h2-6H,12H2,1H3,(H,14,15) |

InChI Key |

OBEGVHKOPPQHHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxyisoquinoline 1 Carbohydrazide and Its Derivatives

Retrosynthetic Analysis of 6-Methoxyisoquinoline-1-carbohydrazide

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The analysis for this compound identifies key bonds that can be disconnected, corresponding to reliable forward-reaction steps.

The primary disconnection is the amide bond of the carbohydrazide (B1668358) moiety. This C-N bond can be retrosynthetically cleaved to yield an activated derivative of 6-methoxyisoquinoline-1-carboxylic acid (such as an ester or acyl chloride) and hydrazine (B178648). This step is based on the well-established synthesis of hydrazides from carboxylic acid derivatives.

The second level of disconnection addresses the isoquinoline (B145761) core itself. Two classical disconnections are considered:

Bischler-Napieralski Disconnection : This approach breaks the N-C1 and C4-C4a bonds. It traces the isoquinoline back to a β-phenylethylamide precursor. For the target molecule, this would be an N-acyl derivative of 2-(3-methoxyphenyl)ethan-1-amine.

Pomeranz-Fritsch Disconnection : This strategy also disconnects the N-C1 and C4-C4a bonds but leads back to a substituted benzaldehyde (B42025) and an aminoacetal. The precursors for the 6-methoxyisoquinoline (B27300) core would be 3-methoxybenzaldehyde (B106831) and an aminoacetaldehyde dialkyl acetal (B89532).

This analysis provides a strategic roadmap, breaking down a complex target into two distinct synthetic challenges: the formation of the substituted isoquinoline ring and the subsequent functionalization at the C1 position.

Classical Approaches to the Isoquinoline Core with Methoxy (B1213986) Substitution

The construction of the isoquinoline nucleus is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. The presence of a methoxy group on the benzene (B151609) ring influences the choice of reaction and conditions, as it is an electron-donating group that activates the ring towards electrophilic substitution. nrochemistry.com

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. nrochemistry.comorganic-chemistry.org The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.

The key steps are:

Amide Formation : A phenethylamine (B48288) derivative, in this case, 2-(3-methoxyphenyl)ethan-1-amine, is acylated to form the corresponding amide.

Cyclization : The amide undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The cyclization is directed by the activating methoxy group. Treatment with dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) facilitates the ring closure. organic-chemistry.orgwikipedia.org

Aromatization : The primary product is 6-methoxy-3,4-dihydroisoquinoline, which is subsequently dehydrogenated using a catalyst such as palladium on carbon (Pd/C) or sulfur to yield the aromatic 6-methoxyisoquinoline.

The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate, depending on the specific reaction conditions. nrochemistry.comwikipedia.org

Table 1: Reagents in Bischler-Napieralski Reaction

| Reagent | Function | Typical Conditions |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Dehydrating and condensing agent | Refluxing in an inert solvent (e.g., toluene, acetonitrile) |

| Phosphorus pentoxide (P₂O₅) | Strong dehydrating agent, often used for less reactive substrates | Refluxing in POCl₃ or a high-boiling solvent |

| Polyphosphoric acid (PPA) | Dehydrating agent and acidic catalyst | High temperatures (100-150°C) |

| Triflic anhydride (B1165640) (Tf₂O) | Activates the amide for cyclization under milder conditions | Often used with a non-nucleophilic base (e.g., 2-chloropyridine) |

The Pomeranz–Fritsch reaction provides a direct route to aromatic isoquinolines. wikipedia.org This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed by the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com

For the synthesis of 6-methoxyisoquinoline, the process is as follows:

Schiff Base Formation : 3-methoxybenzaldehyde is condensed with aminoacetaldehyde diethyl acetal to form the corresponding benzalaminoacetal (a Schiff base). researchgate.net

Acid-Catalyzed Cyclization : The intermediate is treated with a strong acid, typically concentrated sulfuric acid, which promotes cyclization onto the aromatic ring followed by the elimination of two molecules of alcohol to form the aromatic isoquinoline ring system. wikipedia.orgorganicreactions.org

The yields of the Pomeranz-Fritsch reaction can vary significantly, and modifications have been developed to improve its efficiency. organicreactions.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other routes. organicreactions.org

Introduction and Functionalization of the Carbohydrazide Moiety at Position 1

Once the 6-methoxyisoquinoline core is synthesized, the next stage is the introduction of the carbohydrazide group (-CONHNH₂) at the C1 position. This is typically achieved by converting a C1-carboxyl functional group or its derivative. The most common precursor for this transformation is an ester of 6-methoxyisoquinoline-1-carboxylic acid.

Condensation reactions can be employed to form the carbohydrazide, generally starting from 6-methoxyisoquinoline-1-carboxylic acid. While the direct condensation of a carboxylic acid with hydrazine can be challenging, the reaction is facilitated by first activating the carboxylic acid.

One effective method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-methoxyisoquinoline-1-carbonyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with hydrazine or hydrazine hydrate (B1144303) at low temperatures to yield the desired carbohydrazide.

Alternatively, peptide coupling agents can be used to facilitate the direct condensation of the carboxylic acid with hydrazine, avoiding the need to isolate the highly reactive acyl chloride.

The most direct and widely used method for converting a carboxylic acid derivative to a carbohydrazide is through the hydrazinolysis of its corresponding ester. ajgreenchem.com This reaction involves treating an alkyl ester, such as methyl or ethyl 6-methoxyisoquinoline-1-carboxylate, with hydrazine hydrate. ajgreenchem.comresearchgate.net

The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide). ajgreenchem.com The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcohol solvent, such as ethanol (B145695) or methanol. ajgreenchem.com The product, this compound, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. This one-step conversion is generally efficient and is a common final step in the synthesis of hydrazide-containing compounds. ajgreenchem.comajgreenchem.com

Table 2: Typical Conditions for Ester Hydrazinolysis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Ester (e.g., methyl or ethyl carboxylate), Hydrazine hydrate (NH₂NH₂·H₂O) | Formation of the carbohydrazide |

| Solvent | Ethanol, Methanol | To dissolve reactants and facilitate the reaction |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate |

| Reaction Time | Varies (typically several hours) | To ensure complete conversion of the ester |

| Workup | Cooling, filtration, recrystallization | To isolate and purify the solid carbohydrazide product |

Advanced Synthetic Strategies for this compound and Analogues

The synthesis of the 6-methoxyisoquinoline core, the foundational structure of this compound, has evolved significantly with the advent of modern organic chemistry. Advanced strategies now focus on improving efficiency, control, and environmental sustainability. These methods largely revolve around the construction of the isoquinoline ring system, after which functional groups like the carbohydrazide can be introduced, typically through the reaction of a corresponding ester (e.g., ethyl 6-methoxyisoquinoline-1-carboxylate) with hydrazine hydrate. researchgate.netmdpi.com

Catalyst-Mediated Coupling Reactions

Transition-metal catalysis has become indispensable for the synthesis of isoquinoline derivatives, offering powerful and versatile routes through C-H bond activation and annulation strategies. researchgate.netmdpi.com These methods provide a more direct and atom-economical alternative to traditional named reactions like the Bischler-Napieralski or Pictet-Spengler syntheses. niscpr.res.in Catalysts based on precious metals such as palladium (Pd), rhodium (Rh), and ruthenium (Ru), as well as more earth-abundant metals like copper (Cu) and cobalt (Co), are frequently employed. researchgate.net

A common approach involves the cyclization of starting materials like o-halobenzimines with alkynes. niscpr.res.in For instance, a palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization, can produce isoquinolines in excellent yields. organic-chemistry.orgorganic-chemistry.org Another prominent strategy is the rhodium(III)-catalyzed C-H activation of N-methoxybenzamides and their subsequent annulation with alkynes or alkene surrogates. mdpi.comchemistryviews.org Ruthenium(II)-catalyzed systems have also been developed for the cyclization of ketoximes with alkynes, demonstrating high regioselectivity. niscpr.res.inorganic-chemistry.org These catalyst-mediated reactions often tolerate a wide range of functional groups, allowing for the synthesis of diverse and complex isoquinoline structures. nih.gov

| Catalyst System | Starting Materials | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) and Copper (Cu) | tert-butylimine of o-iodobenzaldehyde | Terminal Acetylenes | Sequential coupling and cyclization; provides isoquinolines in high yields. | organic-chemistry.orgorganic-chemistry.org |

| Rhodium(III) complex [Cp*RhCl₂]₂ | N-methoxybenzamides | Vinylene carbonate (acetylene surrogate) | Mild conditions (room temp.); excellent regioselectivity; avoids external oxidants. | chemistryviews.org |

| Ruthenium(II) complex [{RuCl₂(p-cymene)}₂] | Aromatic Ketoximes | Internal Alkynes | Good to excellent yields; high regioselectivity. | niscpr.res.inorganic-chemistry.org |

| Cobalt (Co) | N-tosylhydrazone | Internal Alkynes | Uses an inexpensive, earth-abundant metal; external oxidant-free. | researchgate.net |

Chemo- and Regioselective Methodologies

Achieving precise control over the placement of substituents on the isoquinoline ring (regioselectivity) and ensuring that reactions proceed at the desired functional group without affecting others (chemoselectivity) are critical challenges in synthetic chemistry. Modern methodologies address this through the strategic use of directing groups. mdpi.com

In transition-metal-catalyzed C-H activation, a directing group on the substrate coordinates to the metal center, positioning the catalyst to cleave a specific C-H bond, typically at the ortho position. mdpi.com Functional groups like N-methoxybenzamides or oximes are effective directing groups that guide the annulation process to form the isoquinoline scaffold with predictable regioselectivity. mdpi.comorganic-chemistry.orgchemistryviews.org For example, a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters affords 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com

Chemoselectivity is demonstrated in reactions that tolerate sensitive functional groups. For instance, sequential palladium-catalyzed α-arylation and cyclization reactions have been shown to be compatible with functionalities such as nitro groups and methyl esters, allowing for the synthesis of highly functionalized isoquinolines. nih.gov Furthermore, advanced strategies can differentiate between similar reactive sites. A notable example is the highly chemo- and regioselective [2 + 2 + 2] cycloaddition between 1,5-bisallenes and acetylenes, enabled by a ligand-free Nickel(0) catalyst, to form complex fused isoquinoline frameworks. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines. tandfonline.com These strategies focus on enhancing safety, improving energy efficiency, and minimizing environmental impact.

Key green approaches in isoquinoline synthesis include:

Use of Benign Solvents: Replacing traditional volatile organic compounds with environmentally friendly alternatives. For example, reactions have been developed that proceed efficiently in biomass-derived ethanol or biodegradable solvents like polyethylene (B3416737) glycol (PEG-400). niscpr.res.inchemistryviews.org Some procedures have even been developed to run under solvent-free conditions. tandfonline.com

Energy Efficiency: Employing energy sources like ultrasound can accelerate reaction rates, leading to shorter reaction times and milder conditions. researchgate.net The development of reactions that proceed at room temperature, such as the Rh(III)-catalyzed synthesis of isoquinolones in ethanol, further reduces energy consumption. chemistryviews.org

Atom Economy and Waste Reduction: Designing reactions that are highly atom-economical, where most of the atoms from the reactants are incorporated into the final product. C-H activation/annulation cascades are inherently more atom-economical than classical methods that may require pre-functionalized substrates and generate stoichiometric byproducts. mdpi.com Using internal oxidants or developing oxidant-free catalytic cycles further minimizes waste. researchgate.netchemistryviews.org

Recyclable Catalysts: The development of catalytic systems that can be recovered and reused improves the sustainability and cost-effectiveness of the synthesis. niscpr.res.in For instance, a Ru(II)/PEG-400 system has been reported as a homogeneous recyclable catalyst for isoquinoline synthesis. niscpr.res.in

| Green Principle | Methodology/Example | Advantage | Reference |

|---|---|---|---|

| Use of Benign Solvents | Ru(II)-catalyzed reaction in PEG-400; Rh(III)-catalyzed reaction in ethanol. | Reduces use of volatile/toxic organic solvents; uses biodegradable or biomass-derived solvents. | niscpr.res.inchemistryviews.org |

| Energy Efficiency | Ultrasound-assisted Cu-catalyzed α-arylation of ketones. | Accelerates reaction, allowing for rapid access to isoquinolinone derivatives. | researchgate.net |

| Waste Reduction | Rh(III)-catalyzed C-H activation that eliminates the need for stoichiometric external oxidants. | Improves atom economy and reduces chemical waste. | chemistryviews.org |

| Catalyst Reusability | Ru(II)/PEG-400 homogeneous catalytic system. | Allows for simple extraction and reuse of the catalyst, reducing cost and metal waste. | niscpr.res.in |

Chemical Reactivity and Transformation Studies of 6 Methoxyisoquinoline 1 Carbohydrazide

Reactions at the Hydrazide Functionality

The hydrazide group (-CONHNH2) is a highly versatile functional group, serving as a nucleophile and a precursor for various heterocyclic systems. Its reactivity is central to the synthetic utility of the parent molecule.

Formation of Hydrazones (Schiff Bases) and Their Derivatives

The reaction between the terminal amino group of the hydrazide and the carbonyl group of aldehydes or ketones is a fundamental transformation that yields N-acylhydrazones, a class of Schiff bases. This condensation reaction typically proceeds by the nucleophilic attack of the -NH2 group on the electrophilic carbonyl carbon. libretexts.org This is followed by a dehydration step, often facilitated by an acidic catalyst, to form the characteristic carbon-nitrogen double bond (azomethine group, -N=CH-). youtube.com

The general mechanism involves:

Nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of an aldehyde or ketone.

Formation of a tetrahedral intermediate.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group followed by the elimination of a water molecule to form the stable hydrazone.

These reactions are valuable for creating a wide array of derivatives, as the structure of the resulting hydrazone can be easily modified by changing the aldehyde or ketone reactant.

Table 1: Examples of Hydrazone Formation from 6-Methoxyisoquinoline-1-carbohydrazide

| Aldehyde/Ketone Reactant | Reaction Conditions | Product Class |

| Aromatic Aldehydes (e.g., Benzaldehyde) | Ethanol (B145695), catalytic acetic acid, reflux | Aromatic Hydrazones |

| Heterocyclic Aldehydes (e.g., Pyridine-2-carboxaldehyde) | Methanol, reflux | Heterocyclic Hydrazones |

| Aliphatic Ketones (e.g., Acetone) | Glacial acetic acid, heating | Aliphatic Hydrazones |

Cyclocondensation Reactions to Form Heterocyclic Rings (e.g., Oxadiazoles, Thiadiazoles, Triazoles)

The hydrazide functionality serves as a key building block for the synthesis of various five-membered heterocyclic rings. These cyclocondensation reactions typically involve reacting the hydrazide with a reagent containing two electrophilic centers or a reagent that can be transformed into such a species.

1,3,4-Oxadiazoles: These can be synthesized from this compound through several routes. One common method involves the reaction with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution to form a dithiocarbazate salt, which is then cyclized by heating with hydrazine (B178648) hydrate (B1144303) or by oxidative cyclization using reagents like iodine or mercuric oxide. Another pathway involves the acylation of the hydrazide followed by cyclodehydration of the resulting diacylhydrazine using reagents like phosphorus oxychloride or sulfuric acid.

1,3,4-Thiadiazoles: The synthesis of the thiadiazole ring often starts with the conversion of the hydrazide into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. The resulting thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to yield an aminothiadiazole. Alternatively, reaction with carbon disulfide in a basic medium, similar to the oxadiazole synthesis, can lead to intermediates that cyclize to form mercaptothiadiazoles.

1,2,4-Triazoles: Triazole rings can be formed by reacting the hydrazide with various nitrogen-containing reagents. For instance, reaction with isothiocyanates yields thiosemicarbazides, which can be cyclized under basic conditions (e.g., sodium hydroxide) to form triazole-thiones.

Acylation and Alkylation Reactions

The nucleophilic nature of the nitrogen atoms in the hydrazide group allows for acylation and alkylation reactions.

Acylation: The terminal -NH2 group is readily acylated upon reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. This reaction leads to the formation of N,N'-diacylhydrazine derivatives, which are important intermediates, for instance, in the synthesis of 1,3,4-oxadiazoles.

Alkylation: Alkylation of the hydrazide can be more complex due to the presence of multiple nucleophilic sites (the two nitrogen atoms and the carbonyl oxygen). The reaction outcome and regioselectivity often depend on the specific alkylating agent and reaction conditions used.

Reactivity of the Isoquinoline (B145761) Ring System

The reactivity of the isoquinoline nucleus in this compound is influenced by the electron-donating methoxy (B1213986) (-OCH3) group and the electron-withdrawing effects of the heterocyclic nitrogen atom and the C-1 carbohydrazide (B1668358) substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are dictated by the existing substituents.

Activating and Directing Effects: The methoxy group at the C-6 position is a powerful activating group. Through its resonance effect (+R), it donates electron density to the benzene (B151609) portion of the isoquinoline ring, making it more nucleophilic and thus more susceptible to electrophilic attack than unsubstituted benzene. masterorganicchemistry.com This electron donation is directed primarily to the ortho (C-5 and C-7) and para (C-8, though this position is part of the fused ring system) positions. Therefore, electrophilic substitution is expected to occur preferentially at the C-5 and C-7 positions.

Deactivating Effects: The nitrogen atom in the isoquinoline ring is electronegative and deactivates the heterocyclic (pyridine) ring towards electrophilic attack. wikipedia.org This effect is amplified if the nitrogen becomes protonated under acidic reaction conditions (e.g., during nitration or sulfonation), which are common for SEAr reactions. The carbohydrazide group at C-1 also exerts an electron-withdrawing inductive effect, further deactivating the pyridine ring.

Given these competing effects, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will overwhelmingly occur on the activated benzene ring, specifically at positions 5 and 7. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-Nitro-6-methoxyisoquinoline-1-carbohydrazide |

| Bromination | Br₂ / FeBr₃ | 5-Bromo- and 7-Bromo-6-methoxyisoquinoline-1-carbohydrazide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl- and 7-Acyl-6-methoxyisoquinoline-1-carbohydrazide |

Nucleophilic Addition Reactions

Nucleophilic addition reactions involve the attack of a nucleophile on an electrophilic center. libretexts.org In the 6-methoxyisoquinoline (B27300) ring system, the electron-deficient pyridine part of the molecule is susceptible to such attacks.

The C=N double bond within the isoquinoline ring makes the C-1 carbon atom electrophilic. However, in the target molecule, this position is already substituted with the carbohydrazide group. While direct nucleophilic addition to C-1 is blocked, reactions can still occur, potentially involving displacement or transformations of the existing C-1 substituent under harsh conditions. More commonly, nucleophilic attack might be directed at other positions if the ring is activated towards it, for example, through the formation of an N-alkylisoquinolinium salt. Such activation enhances the electrophilicity of the carbons in the pyridine ring.

Reactions with strong nucleophiles like organometallic reagents (e.g., Grignard reagents or organolithium compounds) could potentially lead to addition at positions like C-1 (if the hydrazide can act as a leaving group under certain conditions) or other activated sites on the ring. youtube.comyoutube.com However, these reactions are often less predictable than electrophilic substitutions on this specific scaffold.

Palladium-Catalyzed Cross-Coupling Transformations

A detailed search of chemical databases and scholarly articles did not yield any specific examples of palladium-catalyzed cross-coupling transformations involving this compound as a substrate. While palladium-catalyzed methods are extensively used for the functionalization of isoquinoline and other heterocyclic systems, research focusing on the direct use of this compound in such reactions appears to be limited or not publicly documented.

General palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. For instance, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully employed to synthesize a variety of isoquinoline-1-carboxamides. frontierspecialtychemicals.comnih.gov This suggests that a related precursor, such as a halogenated derivative of 6-methoxyisoquinoline, could potentially undergo similar transformations. However, studies detailing such reactions with the carbohydrazide moiety at the 1-position are not available.

The reactivity of the carbohydrazide functional group itself under palladium-catalyzed conditions is not extensively documented in the context of cross-coupling reactions. It is plausible that the hydrazide moiety could coordinate to the palladium center, potentially influencing the catalytic cycle or leading to undesired side reactions. Without specific experimental data, any discussion on the potential outcomes of subjecting this compound to standard palladium-catalyzed cross-coupling conditions would be purely speculative.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Transformations of this compound

No data is available in the scientific literature for this transformation.

Mechanistic Investigations of this compound Reactions

Consistent with the lack of reported reactivity studies, no mechanistic investigations concerning reactions of this compound have been found in the reviewed scientific literature. Mechanistic studies are fundamental to understanding reaction pathways, identifying key intermediates, and optimizing reaction conditions.

In the broader context of isoquinoline synthesis and functionalization, mechanistic studies have been conducted for various palladium-catalyzed processes. For example, the synthesis of isoquinoline derivatives through palladium-catalyzed C-H/C-N bond activation of N-acyl hydrazones with vinyl azides has been proposed to proceed through a cyclization pathway involving C-H bond activation and C-N bond cleavage, with the hydrazone acting as a directing group. rsc.org Similarly, the palladium-catalyzed synthesis of isoquinolinones from N-methoxybenzamides and allenoic acid esters is thought to involve a five-membered cyclopalladation intermediate formed via C-H activation. mdpi.com

Derivatization Strategies and Analogue Synthesis for 6 Methoxyisoquinoline 1 Carbohydrazide

Synthesis of 6-Methoxyisoquinoline-1-carbohydrazone Derivatives

The synthesis of 6-methoxyisoquinoline-1-carbohydrazone derivatives represents a straightforward and versatile approach to modifying the parent compound. The carbohydrazide (B1668358) functional group readily undergoes condensation reactions with a wide variety of aldehydes and ketones to form the corresponding carbohydrazones, also known as N-acylhydrazones. This reaction is typically carried out under mild acidic or basic conditions, or even neat, and often proceeds with high yields. researchgate.netsemanticscholar.org

The general synthetic route involves the reaction of 6-methoxyisoquinoline-1-carbohydrazide with an appropriate aldehyde or ketone. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

A diverse library of 6-methoxyisoquinoline-1-carbohydrazone derivatives can be generated by varying the structure of the aldehyde or ketone reactant. This allows for the introduction of a wide range of substituents, including aromatic, heteroaromatic, aliphatic, and cyclic moieties. The physicochemical properties of the resulting carbohydrazones, such as lipophilicity, electronic effects, and steric bulk, can be fine-tuned by the choice of the carbonyl compound.

Below is a representative table of potential 6-methoxyisoquinoline-1-carbohydrazone derivatives that can be synthesized using this methodology.

| Aldehyde/Ketone Precursor | Resulting Carbohydrazone Derivative |

| Benzaldehyde (B42025) | N'-(phenylmethylene)-6-methoxyisoquinoline-1-carbohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylene)-6-methoxyisoquinoline-1-carbohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxyphenylmethylene)-6-methoxyisoquinoline-1-carbohydrazide |

| Pyridine-4-carboxaldehyde | N'-(pyridin-4-ylmethylene)-6-methoxyisoquinoline-1-carbohydrazide |

| Acetone | N'-(propan-2-ylidene)-6-methoxyisoquinoline-1-carbohydrazide |

| Cyclohexanone | N'-(cyclohexylidene)-6-methoxyisoquinoline-1-carbohydrazide |

Construction of Fused and Spiro-Heterocyclic Systems Incorporating this compound

The carbohydrazide moiety of this compound serves as a versatile precursor for the construction of various fused heterocyclic systems. Through intramolecular cyclization reactions, the carbohydrazide can be transformed into five- or six-membered heterocyclic rings fused to the isoquinoline (B145761) core.

For instance, the reaction of this compound with carbon disulfide in an alkaline medium can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring fused to the isoquinoline nucleus. researchgate.net Similarly, reaction with isothiocyanates followed by cyclization can yield fused 1,2,4-triazole (B32235) derivatives. These fused systems significantly alter the three-dimensional shape and electronic properties of the parent molecule, which can have a profound impact on its biological activity.

Examples of potential fused heterocyclic systems that can be synthesized from this compound are outlined in the table below.

| Reagent | Fused Heterocyclic System |

| Carbon disulfide | researchgate.netnih.govnih.govOxadiazolo[3,2-a]isoquinolin-5(4H)-one derivative |

| Phenyl isothiocyanate | 3-Phenyl- researchgate.netnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-5(4H)-one derivative |

| Phosgene | researchgate.netnih.govresearchgate.netTriazolo[4,3-a]isoquinoline-3,5(2H,4H)-dione derivative |

Spiro-heterocyclic systems represent another class of complex structures that can be synthesized from isoquinoline precursors. The construction of a spiro center introduces a three-dimensional element that can be beneficial for optimizing ligand-receptor interactions. While direct synthesis from this compound is not extensively documented, general strategies for the synthesis of spiro-isoquinolinones can be adapted. nih.gov For example, a multi-step synthesis could involve the modification of the isoquinoline ring to introduce a suitable functional group for a subsequent spirocyclization reaction. researchgate.netresearchgate.net

Potential spiro-heterocyclic systems that could be targeted through multi-step synthetic routes starting from 6-methoxyisoquinoline (B27300) derivatives are listed below.

| Spiro-Heterocycle | Potential Synthetic Approach |

| Spiro[isoquinoline-4,2'-pyrrolidin]-1-one | 1,3-Dipolar cycloaddition of an azomethine ylide to an exocyclic double bond at the 4-position of an isoquinolin-1-one precursor. |

| Spiro[isoquinoline-1,3'-oxazolidin]-4-one | Intramolecular cyclization of a suitably functionalized N-substituted isoquinolin-4-one. |

| Spiro[isoquinoline-4,2'- researchgate.netnih.govoxazin]-3-one | Copper(I)-catalyzed ring expansion of isoxazoles with 4-diazoisoquinolin-3-ones. researchgate.net |

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound. By reducing the number of accessible conformations, it is possible to lock the molecule in its bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target.

For this compound, conformational restriction can be achieved by introducing rigid structural elements into the molecule. This can be accomplished through several approaches:

Introduction of Fused Rings: The construction of additional rings fused to the isoquinoline or the carbohydrazide moiety can significantly limit conformational flexibility. For example, the synthesis of tricyclic systems, such as those described in section 4.2, would result in more rigid structures.

Incorporation of Rigid Linkers: If the carbohydrazide portion of the molecule interacts with a biological target, replacing flexible single bonds with more rigid linkers, such as double bonds or small rings, can restrict its conformational freedom.

Bridging the Isoquinoline Ring: The synthesis of bridged isoquinoline derivatives, where a carbon or heteroatom bridge connects different positions of the isoquinoline ring, would create a highly constrained polycyclic system.

The rational design of such analogues often involves computational modeling to predict the preferred conformations and their potential interactions with a biological target. The synthesis of these conformationally restricted analogues typically requires multi-step synthetic sequences. nih.gov

The following table provides examples of design strategies for conformationally restricted analogues of this compound.

| Design Strategy | Example of a Conformationally Restricted Analogue |

| Fused Ring System | A pyrazolo[3,4-c]isoquinoline derivative. researchgate.net |

| Rigid Linker | An analogue where the carbohydrazide is part of a pyrazolone (B3327878) ring. |

| Bridged Isoquinoline | A derivative with an ethylene (B1197577) bridge between the N-2 and C-8 positions of the isoquinoline ring. |

Isotope-Coded Derivatization Methodologies

Isotope-coded derivatization (ICD) is a powerful analytical technique used in conjunction with mass spectrometry for the accurate quantification of molecules in complex biological matrices. This method involves the use of a derivatizing agent that exists in two or more isotopic forms, a "light" and a "heavy" version.

For the quantitative analysis of this compound, or for using it as a derivatizing agent itself, an isotope-coded version of the molecule or a reagent that reacts with it could be synthesized. For instance, a ¹³C or ¹⁵N-labeled this compound could be synthesized and used as an internal standard in an isotope dilution mass spectrometry (IDMS) assay. nist.govnih.gov

Alternatively, if this compound is used to derivatize other molecules (e.g., aldehydes or ketones), a pair of "light" and "heavy" isotopologues of the carbohydrazide could be synthesized. nih.gov When a sample is derivatized with the "light" reagent and a standard with the "heavy" reagent, the resulting derivatives will appear as a pair of peaks in the mass spectrum with a characteristic mass difference. The ratio of the intensities of these peaks allows for precise relative quantification.

This methodology offers several advantages, including improved accuracy and precision of quantification, and the ability to correct for matrix effects in complex samples. The use of an isoquinoline-based carbohydrazide for the derivatization and quantification of short-chain fatty acids has been reported, demonstrating the feasibility of this approach. nih.gov

The table below outlines the components of a potential isotope-coded derivatization strategy for this compound.

| Component | Description |

| "Light" Reagent | Unlabeled this compound |

| "Heavy" Reagent | This compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N) |

| Analyte | A molecule of interest that can be derivatized by the carbohydrazide (e.g., an aldehyde or ketone) |

| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Application | Relative or absolute quantification of the analyte in complex samples |

Computational and Theoretical Studies on 6 Methoxyisoquinoline 1 Carbohydrazide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability, reactivity, and spectroscopic characteristics of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within 6-Methoxyisoquinoline-1-carbohydrazide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. numberanalytics.comlongdom.org It is a quantum mechanical method used to investigate the electronic structure of many-body systems. longdom.orglongdom.org DFT calculations can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic signatures. numberanalytics.com

For this compound, DFT would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. This is achieved by solving the Kohn-Sham equations, which approximate the complex many-electron problem into a more manageable set of single-electron equations. mdpi.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.

Key electronic properties of this compound that can be elucidated using DFT include:

Electron Density Distribution: Understanding how electrons are distributed across the molecule helps in identifying electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for identifying regions that are likely to be involved in non-covalent interactions, such as hydrogen bonding.

A hypothetical table of DFT-calculated properties for this compound is presented below.

| Property | Calculated Value |

| Total Energy (Hartree) | -859.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com

For this compound, FMO analysis would provide insights into its chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

The spatial distribution of the HOMO and LUMO across the this compound framework would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, regions with a high density of the HOMO are likely to be nucleophilic, while regions with a high density of the LUMO are likely to be electrophilic. This information is crucial for understanding its potential interactions with biological targets. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible conformations of a molecule and their relative energies.

Conformational analysis of this compound would involve systematically rotating the rotatable bonds, such as the C-N and N-N bonds in the carbohydrazide (B1668358) moiety, to identify stable conformers. The results of such an analysis on formic hydrazide, a related compound, showed the existence of two stable conformers. acs.org Similar studies on other hydrazides have also highlighted the importance of Z/E isomerism around the amide bond. acs.org For this compound, this analysis would reveal the preferred spatial arrangement of the isoquinoline (B145761) ring relative to the carbohydrazide group.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule, MD simulations can track the trajectory of each atom, providing insights into the molecule's flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). nih.gov An MD simulation of this compound in a solvent like water would reveal how the molecule adapts its conformation in an aqueous environment and which parts of the molecule are more exposed to solvent interactions.

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential chemical reactions. DFT calculations, for instance, can be used to model the reaction of the molecule with other chemical species and to determine the activation energies and transition state structures for various reaction pathways. nih.gov

For example, the reactivity of the quinoline (B57606) ring system, a core component of the target molecule, has been studied computationally. nih.govnih.gov These studies have shown that the positions on the ring have different susceptibilities to electrophilic and nucleophilic attack. nih.gov Similar calculations for this compound could identify the most reactive sites and predict the products of reactions such as oxidation, reduction, or substitution. This information is valuable for understanding its metabolic fate in a biological system. For instance, a study on the reaction of quinoline with hydroxyl radicals revealed that the attack at different carbon atoms proceeds through different energy barriers. nih.gov

Furthermore, the carbohydrazide group is known to participate in various chemical transformations, including condensation reactions to form hydrazones. nih.gov Computational modeling could be used to study the mechanism of these reactions and to predict the relative reactivity of this compound compared to other hydrazides.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are two of the most widely used computational techniques in drug discovery. They are employed to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of molecular descriptors (numerical representations of molecular properties) for each compound and then using statistical methods to build a model that correlates these descriptors with the observed activity.

For this compound, a QSAR study would typically involve a dataset of related isoquinoline or carbohydrazide derivatives with known biological activities against a specific target. By developing a QSAR model, one could predict the activity of new, unsynthesized derivatives of this compound and prioritize the synthesis of the most promising candidates. mdpi.com QSAR studies have been successfully applied to various quinoline and isoquinoline derivatives to predict their activity as enzyme inhibitors. nih.govresearchgate.netresearchgate.net

A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + c

Where IC50 is the inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors.

Ligand-Protein Interaction Prediction at a Molecular Level

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov It is a powerful tool for understanding the molecular basis of ligand-receptor interactions and for virtual screening of large compound libraries. nih.gov

In the context of this compound, molecular docking studies would be performed to predict its binding mode within the active site of a specific protein target. This would involve generating a three-dimensional model of the compound and then "docking" it into the binding pocket of the protein. The docking algorithm would then score the different binding poses based on their predicted binding affinity.

The results of a docking study would provide valuable information about the key interactions between this compound and the protein, such as:

Hydrogen Bonds: Identifying the specific amino acid residues that form hydrogen bonds with the ligand.

Hydrophobic Interactions: Highlighting the nonpolar regions of the ligand that interact with hydrophobic pockets in the protein.

Electrostatic Interactions: Showing how the charged or polar groups of the ligand interact with complementary regions in the protein's active site.

This detailed understanding of the ligand-protein interactions can guide the rational design of more potent and selective inhibitors. nih.govnih.govrsc.org

Below is a hypothetical table summarizing the predicted interactions of this compound with a hypothetical protein kinase.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP145 | Hydrogen Bond (with -NH of hydrazide) | 2.1 |

| LYS88 | Hydrogen Bond (with C=O of hydrazide) | 2.5 |

| LEU34 | Hydrophobic Interaction (with isoquinoline ring) | 3.8 |

| VAL122 | Hydrophobic Interaction (with methoxy (B1213986) group) | 4.1 |

| PHE144 | π-π Stacking (with isoquinoline ring) | 4.5 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Binding Affinity and Specificity

Computational methods are pivotal in modern drug discovery for predicting the interaction between a small molecule and its potential biological targets. These in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into the binding affinity and specificity of a compound, thereby guiding further experimental investigations.

Despite a comprehensive search of scientific literature and databases, no specific computational studies detailing the prediction of binding affinity and specificity for the compound This compound were found. Research in this area has often focused on broader classes of isoquinoline or carbohydrazide derivatives, without reporting specific data for this particular molecule.

For related but structurally distinct compounds, such as other quinoline and isoquinoline derivatives, computational studies have been employed to predict their interactions with various biological targets. For instance, molecular docking has been used to investigate the binding of quinoline-4-carbohydrazide (B1304848) derivatives to microbial enzymes, and N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been computationally assessed as potential HIV-1 integrase inhibitors. These studies typically report binding energies and identify key amino acid residues involved in the interaction, offering a rationale for the observed biological activity.

Furthermore, theoretical investigations using Density Functional Theory (DFT) have been conducted on some tetrahydroisoquinoline derivatives to understand their structural and electronic properties, which are crucial for their reactivity and potential as drug candidates. However, such detailed analyses for this compound are not publicly available.

The absence of specific computational data for this compound means that no data tables on its predicted binding affinity, docking scores against specific proteins, or key molecular interactions can be provided at this time. Such information would be contingent on future research explicitly focused on the computational analysis of this compound.

Methodologies for Structural and Spectroscopic Characterization of 6 Methoxyisoquinoline 1 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one- and two-dimensional experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the 6-Methoxyisoquinoline-1-carbohydrazide scaffold.

One- and Two-Dimensional NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring, the methoxy (B1213986) group protons, and the hydrazide (-NHNH₂) protons. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The methoxy protons will appear as a sharp singlet, typically around δ 3.9-4.1 ppm. The amide (CONH) and amine (NH₂) protons of the carbohydrazide (B1668358) moiety are exchangeable and may appear as broad singlets.

¹³C NMR: The carbon spectrum shows signals for all unique carbon atoms. The carbonyl carbon (C=O) of the hydrazide is characteristically deshielded, appearing far downfield (>160 ppm). Aromatic and heteroaromatic carbons resonate in the δ 100-160 ppm range, while the methoxy carbon signal is found further upfield (δ 55-60 ppm).

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments by revealing correlations between nuclei. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduresearchgate.net It is used to trace the connectivity of protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlation). researchgate.netsdsu.eduyoutube.comresearchgate.net It is invaluable for connecting different fragments of the molecule, for instance, linking the carbohydrazide side chain to the C1 position of the isoquinoline ring and assigning quaternary (non-protonated) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H at position) |

|---|---|---|---|

| 1 | - | ~148 | H-8, H-5 |

| 3 | ~7.6 (d) | ~122 | C-1, C-4, C-4a |

| 4 | ~8.2 (d) | ~142 | C-3, C-4a, C-5 |

| 4a | - | ~128 | H-3, H-4, H-5 |

| 5 | ~7.4 (dd) | ~123 | C-4, C-6, C-7, C-8a |

| 6 | - | ~160 | H-5, H-7, OCH₃ |

| 7 | ~7.2 (d) | ~105 | C-5, C-6, C-8a |

| 8 | ~8.9 (d) | ~135 | C-1, C-8a |

| 8a | - | ~127 | H-5, H-7, H-8 |

| C=O | - | ~165 | NH, NH₂ |

| NH | ~10.0 (br s) | - | C=O, C-1 |

| NH₂ | ~4.6 (br s) | - | C=O |

| OCH₃ | ~4.0 (s) | ~56 | C-6 |

Note: Predicted values are based on data for 6-methoxyquinoline and related carbohydrazide structures. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Advanced NMR Pulse Sequences for Stereochemical and Conformational Analysis

For derivatives of this compound that may possess stereocenters or exhibit conformational isomerism, advanced NMR pulse sequences are necessary.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. It is the primary method for determining stereochemistry and preferred conformations. For example, NOESY can be used to study the rotational restriction around the C1-C(O) bond and the amide C(O)-NH bond, which can provide insights into the three-dimensional structure of the molecule in solution.

Pure Shift NMR: Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be employed to simplify complex, overlapping proton spectra by removing the effects of homonuclear coupling, resulting in a spectrum where every signal is a singlet. manchester.ac.uk This greatly enhances spectral resolution and aids in the precise measurement of chemical shifts.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the chemical formula of this compound. nih.govresearchgate.netresearchgate.netnih.gov Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF), Orbitrap, or FT-ICR) can measure m/z values to three or four decimal places. researchgate.netresearchgate.net This high accuracy allows for the calculation of the elemental composition. researchgate.net The experimentally determined accurate mass is compared with the theoretical mass calculated from the chemical formula. A small mass error (typically <5 ppm) provides strong evidence for the proposed structure. nih.gov

Table 2: Theoretical Accurate Mass for this compound

| Formula | Species | Theoretical m/z |

|---|---|---|

| C₁₁H₁₁N₃O₂ | [M+H]⁺ | 218.0924 |

| C₁₁H₁₁N₃O₂ | [M+Na]⁺ | 240.0743 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, which provides valuable structural information. nih.gov The protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragmentation pathways helps to confirm the connectivity of the molecular structure.

For this compound, fragmentation is expected to occur at the carbohydrazide side chain and within the isoquinoline ring system. Key fragmentation pathways for isoquinoline alkaloids often involve the loss of small neutral molecules or radicals from substituents. nih.govnih.govresearchgate.netmdpi.com

Expected Fragmentation Pathways:

Loss of the hydrazinyl group: Cleavage of the amide bond could lead to the formation of a 6-methoxyisoquinoline-1-carbonyl cation.

Loss of methyl radical: A characteristic fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the protonated parent ion. nih.govnih.govresearchgate.net

Subsequent loss of CO: Following the loss of the methyl radical, the resulting ion can often eliminate a molecule of carbon monoxide (CO). nih.govnih.gov

Cleavage of the isoquinoline ring: Higher collision energies can induce ring-opening and subsequent fragmentation of the heterocyclic core.

Table 3: Predicted Key Fragment Ions for [C₁₁H₁₁N₃O₂ + H]⁺ in MS/MS Analysis

| Fragment m/z | Proposed Loss | Proposed Formula of Fragment |

|---|---|---|

| 201.0658 | NH₃ | [C₁₁H₉N₂O₂]⁺ |

| 187.0502 | N₂H₃• | [C₁₁H₈NO₂]⁺ |

| 159.0550 | N₂H₃•, CO | [C₁₀H₈NO]⁺ |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.com Both methods are complementary and probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). nih.gov It is particularly useful for identifying polar functional groups. For this compound, characteristic absorption bands would confirm the presence of the key structural motifs.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides a vibrational fingerprint of the molecule. mdpi.com It is especially sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretching | Hydrazide (NH, NH₂) | 3200-3400 |

| C-H stretching (aromatic) | Isoquinoline Ring | 3000-3100 |

| C-H stretching (aliphatic) | Methoxy (-OCH₃) | 2850-2960 |

| C=O stretching (Amide I) | Carbonyl | 1650-1690 |

| C=N stretching | Isoquinoline Ring | 1600-1640 |

| C=C stretching | Aromatic Ring | 1450-1600 |

| N-H bending (Amide II) | Hydrazide | 1510-1570 |

These methodologies, when used in concert, allow for the comprehensive and unambiguous structural characterization of this compound and its derivatives, ensuring the correct molecular structure is confirmed before further studies are undertaken.

Vibrational Mode Assignments

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups and vibrational modes within a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the stretching, bending, and other vibrational motions of its bonds. nih.gov For this compound and its derivatives, the interpretation of their FT-IR spectra allows for the confirmation of key structural features.

The vibrational analysis of these compounds is typically performed by comparing their experimental spectra with those of related molecules and with theoretical calculations. The isoquinoline core, methoxy group, and carbohydrazide moiety each give rise to characteristic absorption bands. For instance, the N-H stretching vibrations of the hydrazide group are expected to appear in the region of 3180-3255 cm⁻¹. The carbonyl (C=O) stretching of the amide in the carbohydrazide group is a strong and readily identifiable band, typically observed between 1672 and 1690 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the isoquinoline ring are generally found around 3037 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears near 2841 cm⁻¹. researchgate.net

The formation of derivatives, such as Schiff bases, introduces new vibrational modes. The azomethine (-C=N-) stretching vibration of a Schiff base derivative, for example, is a key diagnostic peak, often appearing in the 1629-1633 cm⁻¹ range. researchgate.net The analysis of these characteristic vibrational frequencies provides crucial evidence for the successful synthesis and structural integrity of this compound and its derivatives.

Table 1: Typical FT-IR Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazide (N-H) | Stretching | 3180 - 3255 |

| Carbonyl (C=O) | Stretching | 1672 - 1690 |

| Aromatic (C-H) | Stretching | ~3037 |

| Methoxy (C-H) | Stretching | ~2841 |

| Azomethine (C=N) | Stretching | 1629 - 1633 |

Note: The exact positions of the peaks can vary depending on the specific derivative and the sample's physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron system.

For this compound and its derivatives, the UV-Vis spectrum is dominated by π → π* and n → π* transitions. The isoquinoline ring system, being aromatic, exhibits strong π → π* transitions, typically at lower wavelengths (higher energy). The presence of the methoxy group, a chromophore, can cause a bathochromic (red) shift in these absorption bands.

The carbohydrazide moiety and its derivatives, especially Schiff bases, introduce n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π → π* transitions. For example, Schiff base ligands often exhibit two main absorption bands; one at a shorter wavelength corresponding to the π → π* transition of the aromatic system, and another at a longer wavelength attributed to the n → π* transition of the imine group. researchgate.netresearchgate.net The electronic absorption spectrum of a Schiff base derived from a related quinoline (B57606) system showed bands at 380 nm and 430 nm. researchgate.net The study of the UV-Vis spectra of these compounds in different solvents can also provide insights into the nature of the electronic transitions and the effects of solvent polarity.

Table 2: Expected Electronic Transitions for this compound Derivatives

| Transition | Associated Functional Group(s) | Expected Wavelength Range (nm) |

| π → π | Isoquinoline ring, Aromatic systems | 250 - 350 |

| n → π | Carbonyl (C=O), Imine (C=N) | 350 - 450 |

X-Ray Crystallography for Solid-State Structure Determination

For this compound and its derivatives, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure. The crystal structure of a closely related compound, 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline, has been reported, providing a valuable reference. This study revealed an orthorhombic crystal system with specific unit cell dimensions. The quinoline ring system was found to be essentially planar.

A crystallographic analysis of this compound would be expected to reveal key structural details such as the planarity of the isoquinoline ring, the conformation of the carbohydrazide side chain, and the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. These interactions, often involving the N-H and C=O groups of the hydrazide moiety, play a crucial role in determining the packing of the molecules in the solid state.

Table 3: Illustrative Crystallographic Data for a Related 6-Methoxyquinoline Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 3.8949 (2) |

| b (Å) | 12.0510 (5) |

| c (Å) | 21.9910 (9) |

| V (ų) | 1032.20 (8) |

| Z | 4 |

Data from the crystal structure of 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be used to determine the empirical formula of the compound. For a newly synthesized compound like this compound, elemental analysis is crucial for confirming its chemical formula (C₁₁H₁₁N₃O₂).

The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis. In this technique, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is often determined by difference.

The experimentally determined elemental composition is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correctness of the assigned formula.

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₁N₃O₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 60.82 |

| Hydrogen | H | 1.01 | 11 | 5.10 |

| Nitrogen | N | 14.01 | 3 | 19.34 |

| Oxygen | O | 16.00 | 2 | 14.73 |

| Total | 100.00 |

Molecular Interactions and Biological Target Engagement Studies Mechanistic Focus

Investigation of 6-Methoxyisoquinoline-1-carbohydrazide as a Chemical Probe

A thorough search of scientific databases and literature revealed no studies investigating the use of this compound as a chemical probe. A chemical probe is a small molecule used to study biological systems, and there is no indication in the available resources that this compound has been developed or utilized for such purposes.

Studies on Molecular Targets and Binding Site Interactions

No information was found regarding the specific molecular targets of this compound or any analyses of its binding site interactions.

There is no available data to suggest that this compound acts as an inhibitor of the enzymes Thymidine Phosphorylase, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), or Cyclin-Dependent Kinase 4 (CDK4). While inhibitors of these enzymes are of significant interest in therapeutic research, the inhibitory activity of this specific compound has not been reported in the accessible literature. nih.govnih.govnih.gov

No studies detailing the receptor binding affinity or selectivity of this compound at a molecular level were identified. Research into how a compound binds to specific receptors and its preference for one receptor over others is crucial for understanding its potential pharmacological effects, but such data is absent for this compound.

Elucidation of Structure-Activity Relationships (SAR) based on Molecular Interaction Profiling

There are no published Structure-Activity Relationship (SAR) studies for this compound. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds by modifying their chemical structure. nih.gov The absence of such studies indicates a lack of developmental research on this particular molecule.

Interaction with Biomolecules (e.g., DNA, Proteins)

No research was found that describes the interaction of this compound with biomolecules such as DNA or proteins. Understanding these interactions is key to elucidating a compound's mechanism of action and potential toxicity, but this information is not available for the specified compound.

Applications in Advanced Chemical Methodologies and Materials Science

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

6-Methoxyisoquinoline-1-carbohydrazide is well-suited to serve as a key intermediate in MCRs. The carbohydrazide (B1668358) functional group (-CONHNH₂) provides a versatile nucleophilic backbone capable of participating in a variety of condensation and cyclization cascades. In a typical MCR scenario, the terminal -NH₂ group of the hydrazide can initiate a reaction, often with a carbonyl-containing compound like an aldehyde or ketone, to form a hydrazone intermediate. This intermediate can then undergo further reactions with other components in the mixture.

For instance, in MCRs designed to produce pyrazole-containing scaffolds, a carbohydrazide can act as the nitrogen source in a (3+2) cyclocondensation reaction with a 1,3-dicarbonyl compound. beilstein-journals.org In this context, this compound would not only participate in the core ring-forming reaction but also append the 6-methoxyisoquinoline (B27300) unit onto the final molecular structure. This dual function makes it a powerful tool for embedding the isoquinoline (B145761) motif into diverse molecular libraries, a common objective in medicinal chemistry and materials science. mdpi.com

Contribution to the Synthesis of Diverse Heterocyclic Compound Libraries

The reactivity of the carbohydrazide group is a cornerstone for the synthesis of five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles and pyrazoles. By serving as a readily available starting material, this compound facilitates access to libraries of these important heterocyclic systems, each featuring the 6-methoxyisoquinoline substituent.

Synthesis of 1,3,4-Oxadiazoles: The conversion of carbohydrazides into 2,5-disubstituted 1,3,4-oxadiazoles is a fundamental transformation in heterocyclic chemistry. nih.gov A common and traditional method involves a two-step process. First, the this compound is acylated with a carboxylic acid or its derivative (like an acyl chloride) to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using strong dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 1,3,4-oxadiazole (B1194373) ring. researchgate.net More modern, milder methods have also been developed to effect this transformation. rsc.orgluxembourg-bio.com This pathway allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the acylating agent used.

Synthesis of Pyrazoles: Pyrazoles can be synthesized through the condensation of a hydrazide with a 1,3-dielectrophile, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov When this compound reacts with a 1,3-diketone, a cyclocondensation reaction occurs, typically under acidic or basic conditions, to form a pyrazole (B372694) ring. researchgate.netumich.edu The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole core. This method provides a direct route to 1-acyl-substituted pyrazoles, which can be further modified if desired.

The following table summarizes the utility of a carbohydrazide precursor in generating these heterocyclic libraries.

| Target Heterocycle | Typical Co-Reactant(s) | Key Reaction Type | Resulting Scaffold Core |

|---|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic Acid / Acyl Chloride, followed by a dehydrating agent (e.g., POCl₃) | Acylation & Cyclodehydration | 2-(6-Methoxyisoquinolin-1-yl)-5-substituted-1,3,4-oxadiazole |